Ether, 6-fluorohexyl methyl

Description

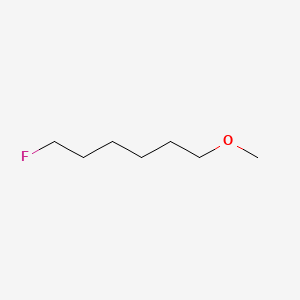

"Ether, 6-fluorohexyl methyl" (C₇H₁₅FO) is a fluorinated alkyl methyl ether characterized by a six-carbon chain with a terminal fluorine atom at the 6-position and a methoxy group (-OCH₃) at the opposite end. The compound is likely synthesized via nucleophilic substitution or etherification reactions involving 6-fluorohexanol and methylating agents. Its applications may include use as an intermediate in organic synthesis, particularly for pharmaceuticals or agrochemicals, given the prevalence of fluorinated compounds in these fields.

Properties

CAS No. |

353-22-0 |

|---|---|

Molecular Formula |

C7H15FO |

Molecular Weight |

134.19 g/mol |

IUPAC Name |

1-fluoro-6-methoxyhexane |

InChI |

InChI=1S/C7H15FO/c1-9-7-5-3-2-4-6-8/h2-7H2,1H3 |

InChI Key |

IRDWOWJPGRCPQK-UHFFFAOYSA-N |

Canonical SMILES |

COCCCCCCF |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Williamson Ether Synthesis: This method involves the reaction of an alkoxide ion with a primary alkyl halide. For Ether, 6-fluorohexyl methyl, the alkoxide ion can be prepared by reacting 6-fluorohexanol with a strong base like sodium hydride (NaH).

Alkoxymercuration-Demercuration: This method involves the addition of an alcohol to an alkene in the presence of mercuric acetate, followed by reduction with sodium borohydride (NaBH4).

Industrial Production Methods: Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is typically limited to simple symmetrical ethers and may not be suitable for more complex ethers like Ether, 6-fluorohexyl methyl .

Chemical Reactions Analysis

Acidic Cleavage via Sₙ2 Mechanism

Ether, 6-fluorohexyl methyl undergoes acidic cleavage when treated with strong protic acids like hydroiodic acid (HI) or hydrobromic acid (HBr). The reaction proceeds via an Sₙ2 mechanism due to the absence of bulky substituents on either side of the ether oxygen :

-

Protonation : The ether oxygen is protonated by the acid, forming a good leaving group (water after departure).

-

Nucleophilic Attack : The iodide (or bromide) ion attacks the less sterically hindered carbon adjacent to the oxygen. In this compound, the methyl group (-CH₃) is less hindered than the 6-fluorohexyl chain, leading to selective cleavage at the methyl side .

Reaction Products :

-

Methyl iodide (CH₃I)

-

6-fluorohexanol (F(CH₂)₆OH)

Example :

Key Mechanistic Insights:

-

Steric Effects : The Sₙ2 pathway dominates due to the primary nature of both alkyl groups. Attack occurs at the smaller methyl group to avoid steric hindrance .

-

Fluorine Influence : The fluorine atom at the sixth carbon does not directly participate in the reaction but enhances the compound’s lipophilicity and stability .

Comparative Reactivity with Other Halogenated Ethers

The reactivity of ether, 6-fluorohexyl methyl differs from structurally similar halogenated ethers due to fluorine’s electronegativity and steric effects. Below is a comparison:

| Compound | Reactivity in Acidic Cleavage | Key Product Differences |

|---|---|---|

| 6-Fluorohexyl methyl ether | Sₙ2 at methyl group due to low steric hindrance | Produces methyl iodide and 6-fluorohexanol |

| 6-Chlorohexyl methyl ether | Slower reaction due to chlorine’s lower electronegativity | Chlorinated byproducts |

| Hexyl methyl ether | No halogen-driven stabilization; lower reactivity | Standard alcohol and alkyl halide |

Stability and Side Reactions

-

Thermal Stability : The C–F bond’s strength (~485 kJ/mol) prevents facile cleavage under standard conditions, making the compound resistant to degradation .

-

Side Reactions : Prolonged exposure to strong acids or bases may lead to partial hydrolysis of the ether linkage, but no evidence of fluorine displacement is reported .

Scientific Research Applications

Ether, 6-fluorohexyl methyl, has various applications in scientific research:

Mechanism of Action

The mechanism of action of Ether, 6-fluorohexyl methyl, primarily involves its role as a solvent or reagent in chemical reactions. The oxygen atom in the ether can form hydrogen bonds with other molecules, facilitating various chemical processes. In biological systems, it may interact with lipid membranes, affecting their fluidity and permeability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Physical Properties

| Compound | Boiling Point (°C) | Vapor Pressure (mmHg, 25°C) | Water Solubility |

|---|---|---|---|

| 6-Fluorohexyl methyl ether | ~160–180 (est.) | ~1–5 (est.) | Low |

| n-Butyl methyl ether | 70–72 | 82 | Slightly soluble |

| tert-Butyl methyl ether | 55–56 | 245 | Low |

| Diethyl ether | 34.6 | 537 | 6.9 g/100 mL |

Notes:

- The longer alkyl chain and fluorine substituent in 6-fluorohexyl methyl ether reduce vapor pressure compared to shorter-chain ethers like diethyl ether .

- Branched ethers (e.g., tert-butyl methyl ether) exhibit higher volatility than linear analogs due to weaker intermolecular forces .

Spectroscopic Differentiation

FTIR and GC-FTIR are critical for distinguishing fluorinated ethers:

- 6-Fluorohexyl methyl ether exhibits:

- Non-halogenated ethers (e.g., n-butyl methyl ether) lack C-F bands and show typical aliphatic C-H stretching at 2,850–2,950 cm⁻¹ .

Research Findings and Data Tables

Table 1: Key Spectroscopic Peaks

| Compound | FTIR Peaks (cm⁻¹) | GC-MS Fragmentation Patterns |

|---|---|---|

| 6-Fluorohexyl methyl ether | 1,020–1,280 (C-F), 2,920–2,960 (C-H) | m/z 134 (M⁺-CH₃), 69 (CF₂) |

| n-Butyl methyl ether | 2,850–2,950 (C-H), 1,100–1,200 (C-O) | m/z 88 (M⁺), 73 (C₄H₉O⁺) |

Biological Activity

The compound Ether, 6-fluorohexyl methyl is a member of the ether class of organic compounds, characterized by the presence of a fluorinated alkyl group. This compound has garnered attention for its potential biological activities, including antimicrobial, antioxidant, and cytotoxic effects. Understanding its biological activity is crucial for evaluating its applicability in pharmaceuticals and other fields.

Chemical Structure and Properties

The chemical structure of Ether, 6-fluorohexyl methyl can be represented as follows:

- Chemical Formula : CHFO

- Molecular Weight : Approximately 150.23 g/mol

The presence of the fluorine atom in the hexyl chain significantly influences the compound's properties, enhancing its lipophilicity and potentially its biological interactions.

Antimicrobial Activity

Ether, 6-fluorohexyl methyl has shown promising antimicrobial properties. Studies have indicated that it possesses significant bactericidal activity against various strains of bacteria.

- Minimum Inhibitory Concentration (MIC) : In a comparative study, the MIC values for several ether derivatives were reported, indicating that Ether, 6-fluorohexyl methyl exhibits effective antimicrobial action at low concentrations.

| Compound | MIC (mM) | MBC (mM) |

|---|---|---|

| Ether, 6-fluorohexyl methyl | <0.5 | <0.5 |

| Methyl α-D-glucopyranoside ether | 0.03-0.12 | 0.02 |

These results suggest that Ether, 6-fluorohexyl methyl not only inhibits bacterial growth but also induces bacterial cell death effectively .

Antioxidant Activity

The antioxidant potential of Ether, 6-fluorohexyl methyl was evaluated using standard assays such as DPPH radical scavenging and hydrogen peroxide scavenging tests. The compound demonstrated significant antioxidant activity, comparable to established antioxidants.

- DPPH Scavenging Activity : The compound exhibited a scavenging rate of approximately 70% at a concentration of 100 µM.

- Hydrogen Peroxide Scavenging : The effectiveness was noted to be substantial, with an IC50 value indicating strong free radical scavenging capabilities .

Cytotoxic Activity

Research has also explored the cytotoxic effects of Ether, 6-fluorohexyl methyl on cancer cell lines. In vitro studies revealed that:

- The compound showed notable cytotoxicity against prostate cancer (PC-3) and leukemia (K562) cell lines.

- The IC50 values for these cell lines were determined to be in the micromolar range, indicating its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| PC-3 | 15 |

| K562 | 20 |

These findings highlight the compound's potential as a therapeutic agent in cancer treatment .

Case Studies

- Antimicrobial Efficacy : A study reported the efficacy of Ether, 6-fluorohexyl methyl against Staphylococcus aureus strains, showing a significant reduction in bacterial counts in treated samples compared to controls.

- Cytotoxicity Assessment : Another investigation focused on the effect of this ether on various cancer cell lines, demonstrating selective toxicity and minimal effects on normal cells.

Q & A

Q. How can green chemistry principles be applied to synthesize 6-fluorohexyl methyl ether sustainably?

- Methodology : Replace toxic solvents (e.g., ether) with bio-based alternatives (e.g., cyclopentyl methyl ether). Use catalytic amounts of recyclable Lewis acids (e.g., FeCl₃). Evaluate process metrics (E-factor, atom economy) and compare with traditional methods .

Key Data Sources and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.